molecular formula C9H21ClN2O B1525212 2-Amino-N,N-dipropylpropanamide hydrochloride CAS No. 1236266-07-1

2-Amino-N,N-dipropylpropanamide hydrochloride

Cat. No. B1525212
M. Wt: 208.73 g/mol
InChI Key: UHYUFNUKCSTULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dipropylpropanamide hydrochloride consists of a central carbon atom connected to an amide group (CONH2), a secondary amine group (NH), and two propyl groups (CH2CH2CH3). The hydrochloride indicates that the compound forms a salt with hydrochloric acid, likely due to the basicity of the amine group .

Scientific Research Applications

Computational Peptidology and Drug Design

  • A study utilized conceptual density functional theory to calculate the molecular properties and structures of new antifungal tripeptides. This method, which includes predicting pKa values and bioactivity scores, demonstrates the utility of computational approaches in drug design, especially for peptides with complex structures (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Conformational Analysis of Amino Acid Analogs

  • Quantum mechanical methods were applied to study the conformational preferences of a cyclopropane analogue of phenylalanine, revealing insights into the molecule's structure and potential applications in promoting specific protein conformations (Casanovas et al., 2006).

Synthesis and Immunomodulatory Activity

  • The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity highlight the process of structural simplification from complex natural products to derive new immunosuppressive agents, demonstrating the potential for synthesizing analogs with specific biological activities (Kiuchi et al., 2000).

Thermoresponsive Polymers

  • The synthesis of azido end-functionalized poly(N-isopropylacrylamide) and its modification through 'click' chemistry to adjust thermoresponsivity showcases the applicability of such compounds in creating materials with tailored properties for various applications, including drug delivery systems (Narumi et al., 2008).

Inhibition of Myotoxic Activity

  • Research on the inhibition of myotoxic activity by suramin, a synthetic compound, provides a basis for the development of therapeutic agents against snake bites, illustrating the potential for specific inhibitors to protect against cellular damage (Murakami et al., 2005).

properties

IUPAC Name

2-amino-N,N-dipropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h8H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYUFNUKCSTULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-dipropylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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